5,6-Dimethoxyisatoic anhydride

Description

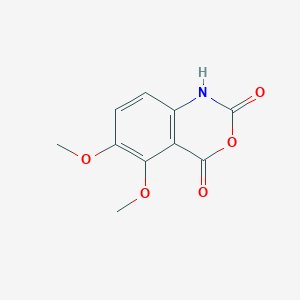

Isatoic anhydrides are bicyclic compounds comprising a fused benzene and oxazinone ring, making them versatile intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

5,6-dimethoxy-1H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C10H9NO5/c1-14-6-4-3-5-7(8(6)15-2)9(12)16-10(13)11-5/h3-4H,1-2H3,(H,11,13) |

InChI Key |

QXHYAHPAXYHLAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=O)OC2=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Intermediate for Drug Synthesis

5,6-Dimethoxyisatoic anhydride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts. For instance, it has been reported that isatoic anhydrides can act as intermediates for antiphlogistic agents and remedies for diabetic complications .

Case Study: Antiphlogistic Agents

A notable case study involves the synthesis of specific antiphlogistic agents from this compound. Researchers have demonstrated that by modifying the anhydride structure, they can enhance the anti-inflammatory properties of the resultant compounds. This modification process often involves substitution reactions that yield derivatives with improved efficacy and reduced side effects.

Agrochemical Applications

Reagent in Agrochemical Synthesis

In the agrochemical industry, this compound is utilized as a reagent for synthesizing herbicides and pesticides. Its ability to form stable intermediates makes it valuable in developing compounds that target specific pests while minimizing environmental impact.

Case Study: Herbicide Development

A practical application of this compound was observed in the synthesis of a new class of herbicides. The synthetic pathway involved the use of this compound to create derivatives that exhibited selective herbicidal activity against certain weed species without affecting crop yields. This development underscores the compound's role in advancing sustainable agricultural practices.

Organic Synthesis Applications

Versatile Reagent

this compound is recognized for its versatility as a reagent in organic synthesis. It can participate in various chemical reactions such as acylation and cyclization, leading to the formation of complex organic molecules.

| Reaction Type | Description |

|---|---|

| Acylation | Used to introduce acyl groups into nucleophiles, enhancing reactivity. |

| Cyclization | Facilitates the formation of cyclic structures which are crucial in drug design. |

| Derivatization | Enables the modification of existing compounds to improve their properties. |

Research and Development

Innovative Research Directions

Ongoing research focuses on optimizing synthetic pathways involving this compound to enhance yield and reduce by-products. Studies have shown that using mixed solvents can significantly improve reaction efficiency and product purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5,6-Dimethoxyisatoic anhydride with structurally or functionally related anhydrides, based on molecular features, reactivity, and applications inferred from the evidence:

Key Findings:

Structural Influence on Reactivity :

- The methoxy groups in this compound likely reduce electrophilic aromatic substitution reactivity compared to chlorinated analogs like Tetrachlorophthalic anhydride, which exhibit enhanced reactivity due to electron-withdrawing Cl substituents .

- Conversely, the electron-donating methoxy groups may improve solubility in polar solvents, a trait advantageous in pharmaceutical synthesis (e.g., acetylation or esterification reactions) .

Thermal Behavior: Substituted aromatic anhydrides generally exhibit higher thermal stability than aliphatic analogs. For example, Phthalic anhydride decomposes above 300°C, whereas Succinic anhydride degrades below 200°C . This compound’s stability is expected to fall between these extremes, though methoxy groups may slightly lower decomposition temperatures compared to non-substituted aromatic anhydrides .

Applications: Unlike Maleic anhydride, which is widely used in copolymerization (e.g., with styrene or acrylates ), this compound’s niche applications may involve specialty polymers or bioactive molecules where methoxy groups confer specific binding or solubility properties.

Synthetic Challenges :

- Synthesis of methoxy-substituted anhydrides often requires protection/deprotection strategies to avoid side reactions. For example, describes mercury-mediated reductions for dimethoxy esters, which could be adapted for isatoic anhydride derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing derivatives of 5,6-dimethoxyisatoic anhydride?

- Methodology : Derivatives are typically synthesized via cyclocondensation reactions. For example, this compound reacts with substituted isatins under reflux in acetic acid, followed by AlCl3-mediated O-demethylation to yield hydroxylated products. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 anhydride-to-isatin) and controlled reaction times (6–12 hours) .

- Example : Reaction with 5-methoxyisatin yields 2,8-dimethoxytryptanthrin (16% yield), while 4-methoxyisatin produces 2,7-dimethoxytryptanthrin (51% yield).

Q. How is the structural confirmation of this compound derivatives achieved?

- Methodology : Use spectroscopic techniques:

- ¹H/¹³C NMR : Peaks at δ 3.8–4.0 ppm confirm methoxy groups; aromatic protons appear between δ 6.5–7.5 ppm.

- HPLC : Retention times (e.g., 6.82 min for 8,9-dihydroxytryptanthrin) are cross-referenced with synthetic standards .

- Validation : Mass spectrometry (e.g., m/z 281.1 [M+H]⁺) ensures molecular weight consistency.

Q. What solvent systems are effective for purifying this compound-derived compounds?

- Methodology : Due to poor solubility in common solvents (e.g., DCM, ethyl acetate), preparative TLC with methanol as the eluent is recommended. Analytes are isolated as yellow crystalline solids after multiple elutions .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for hydroxylated tryptanthrins be resolved?

- Analysis : Despite structural similarity to tryptanthrin (a known cytotoxic agent), hydroxylated derivatives (e.g., 2a–e) show no activity against T47D, HCT15, or DU145 cell lines up to 50 µM. Contradictions arise from:

- Structural modifications : Hydroxyl groups may disrupt membrane permeability or target binding.

- Assay conditions : Variations in cell line sensitivity or incubation times require re-evaluation .

- Recommendation : Perform dose-response assays (0.1–100 µM) and assess metabolic stability (e.g., liver microsomal assays).

Q. What strategies optimize reaction yields in this compound-based syntheses?

- Experimental Design :

- Catalyst screening : Test Lewis acids (e.g., FeCl3, ZnCl2) to enhance cyclocondensation efficiency.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for intermediate stabilization.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 2 hours) and improve yields .

Q. How does regioselectivity impact the synthesis of dihydroxytryptanthrins?

- Mechanistic Insight : The position of methoxy groups on isatoic anhydride dictates regioselectivity. For instance:

- This compound reacts with isatin to form 8,9-dimethoxytryptanthrin, whereas 6-methoxyisatoic anhydride yields 2,8-dimethoxytryptanthrin.

- Control Experiment : Use deuterated analogs or computational modeling (DFT) to predict electronic effects on ring closure .

Methodological Recommendations

- Synthetic Protocols : Always degas solvents to prevent oxidation of methoxy groups.

- Analytical Cross-Check : Combine NMR with X-ray crystallography for unambiguous structural confirmation.

- Contradiction Mitigation : Replicate experiments across independent labs to validate bioactivity data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.